molecular formula C8H12N4O2S B13121959 N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide

N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide

Cat. No.: B13121959
M. Wt: 228.27 g/mol
InChI Key: WQMUDLYOHUOQEY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methylsulfonyl group and a formimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-4-YL)formimidamide
  • N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-6-YL)formimidamide

Uniqueness

N,N-Dimethyl-N-(2-(methylsulfonyl)pyrimidin-5-YL)formimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

N,N'-dimethyl-N-(2-methylsulfonylpyrimidin-5-yl)methanimidamide

InChI

InChI=1S/C8H12N4O2S/c1-9-6-12(2)7-4-10-8(11-5-7)15(3,13)14/h4-6H,1-3H3

InChI Key

WQMUDLYOHUOQEY-UHFFFAOYSA-N

Canonical SMILES

CN=CN(C)C1=CN=C(N=C1)S(=O)(=O)C

Origin of Product

United States

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